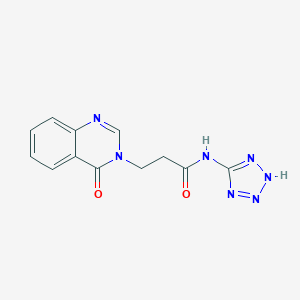
3-(4-oxo-3(4H)-quinazolinyl)-N-(1H-tetraazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-oxo-3(4H)-quinazolinyl)-N-(1H-tetraazol-5-yl)propanamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly referred to as QTPA, and it is a member of the quinazoline family of compounds.
作用机制
The exact mechanism of action of QTPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. QTPA has been shown to inhibit the activity of protein kinases, which play a critical role in cell signaling and regulation. Additionally, QTPA has been found to inhibit the activity of phosphodiesterases, which are enzymes that play a role in the breakdown of cyclic nucleotides.
Biochemical and Physiological Effects:
QTPA has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that QTPA can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. Additionally, QTPA has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using QTPA in lab experiments is its ability to inhibit the activity of certain enzymes and signaling pathways, making it a useful tool for investigating the role of these pathways in various biological processes. However, one limitation of using QTPA is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of QTPA. One area of research is the development of new drugs based on the structure of QTPA. Additionally, further studies are needed to fully understand the mechanism of action of QTPA and its potential applications in various scientific fields. Finally, more research is needed to investigate the potential toxicity of QTPA and its safety for use in humans.
合成方法
The synthesis of QTPA involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzoic acid with 2-aminobenzamide to form 4-(2-aminophenyl)-3-nitrobenzoic acid. This intermediate is then reacted with ethyl acetoacetate to form 3-(2-aminophenyl)-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with tetrazole to form QTPA.
科学研究应用
QTPA has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, QTPA has been investigated for its ability to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases. Additionally, QTPA has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
属性
产品名称 |
3-(4-oxo-3(4H)-quinazolinyl)-N-(1H-tetraazol-5-yl)propanamide |
|---|---|
分子式 |
C12H11N7O2 |
分子量 |
285.26 g/mol |
IUPAC 名称 |
3-(4-oxoquinazolin-3-yl)-N-(2H-tetrazol-5-yl)propanamide |
InChI |
InChI=1S/C12H11N7O2/c20-10(14-12-15-17-18-16-12)5-6-19-7-13-9-4-2-1-3-8(9)11(19)21/h1-4,7H,5-6H2,(H2,14,15,16,17,18,20) |
InChI 键 |
QJSWZVMFYAKJDF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=NNN=N3 |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=NNN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone](/img/structure/B277364.png)

![3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277370.png)
![N-[3-(aminosulfonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B277371.png)

![2-amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B277375.png)



![N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277380.png)
![N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277381.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277382.png)
![N-(5-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277383.png)
![N-(3-chloro-4-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277388.png)